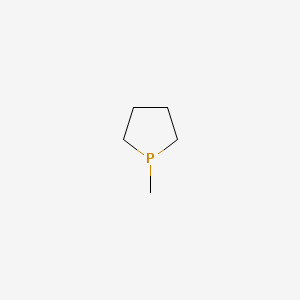

1-Methylphospholane

Description

Structure

3D Structure

Properties

CAS No. |

17167-23-6 |

|---|---|

Molecular Formula |

C5H11P |

Molecular Weight |

102.11 g/mol |

IUPAC Name |

1-methylphospholane |

InChI |

InChI=1S/C5H11P/c1-6-4-2-3-5-6/h2-5H2,1H3 |

InChI Key |

CDGZRUIQNOATAK-UHFFFAOYSA-N |

Canonical SMILES |

CP1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylphospholane and Its Derivatives

Classical Approaches to Phospholane (B1222863) Ring Construction

Traditional methods for synthesizing the phospholane ring often involve cyclization reactions starting from either phosphine (B1218219) precursors or by employing various phosphorus-containing reagents. These foundational strategies have been instrumental in accessing a range of phospholane derivatives.

The construction of the phospholane ring frequently begins with precursors already containing a phosphorus atom. These methods typically involve the formation of two new phosphorus-carbon bonds to close the ring.

A prominent strategy involves the reaction of primary phosphines or their corresponding phosphides with suitable electrophiles. For instance, 1-(2-pyridyl)phospholanes can be synthesized by reacting primary pyridylphosphines with 1,4-dichlorobutane (B89584) in a superbasic medium. thieme-connect.de This reaction, however, can result in moderate yields due to incomplete consumption of the primary phosphine and the formation of byproducts. thieme-connect.de

Another classical approach is the double alkylation of primary arylphosphines with disulfonates derived from chiral sources, which enables the creation of bicyclic frameworks containing a phospholane ring. thieme-connect.de Chiral bis(phospholane) ligands, which are highly effective in asymmetric catalysis, can be prepared from bis(primary phosphine) compounds. google.com

A novel and more direct route to parent cyclic phosphines, including phospholane, has been developed using an iron-pentaphosphide complex, [K(dme)₂]₂[CpFe(η⁴-P₅)], as a P-atom carrier. rsc.orgresearchgate.net This complex reacts with α,ω-dibromoalkanes, such as 1,4-dibromobutane, to form a precursor complex, [CpFe{η⁴-P₅(CH₂)₄}]. rsc.orgresearchgate.net The desired phospholane can then be released by treatment with nucleophiles like potassium benzyl (B1604629) or lithium aluminium hydride. rsc.orgresearchgate.net This method offers a more selective and higher-yielding pathway compared to many conventional routes. rsc.org

The synthesis of 1-chloro-2,5-dimethylphospholane, a key intermediate, has been described as a gateway to a wide array of phosphine ligands incorporating the phospholane moiety. researchgate.net

Alternatively, the phospholane ring can be constructed by introducing the phosphorus atom during the cyclization step using various phosphorus-containing reagents.

A common method involves the phosphorylation of diols. For example, 2-chloro-1,3,2-dioxaphospholane (B43518) is synthesized by reacting ethylene (B1197577) glycol with phosphorus trichloride (B1173362) in the presence of a base like pyridine. omicsonline.orgomicsonline.org This intermediate can then be further functionalized to create various phospholane derivatives. omicsonline.orgomicsonline.org The reaction of phosphorus trichloride with ethylene glycol is a key step in producing cyclic alkyl derivatives of phospholanes. omicsonline.org

Ring closure can also be achieved using Grignard reagents. The reaction of a bis-Grignard reagent, prepared from 1,5-dibromopentane (B145557) and magnesium, with ethyl dichlorophosphate (B8581778) (EtOP(O)Cl₂) leads to the formation of 1-ethoxy-2,5-dimethylphospholane 1-oxide. scispace.com This demonstrates the utility of organometallic reagents in forming the phospholane oxide skeleton.

Cyclization Reactions Utilizing Phosphine Precursors

Advanced and Green Synthetic Techniques

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and scalable methods for synthesizing phospholane derivatives. These advanced techniques often leverage microwave irradiation, ionic liquids, and continuous flow systems to enhance reaction rates and yields.

Microwave (MW) irradiation has emerged as a powerful tool in organophosphorus chemistry, enabling reactions that are often difficult or inefficient under conventional heating. tandfonline.com This technique is particularly effective for the synthesis and functionalization of P-heterocycles, including phospholanes. tandfonline.comresearchgate.net

A key application is the direct esterification of cyclic phosphinic acids, such as 1-hydroxy-3-methylphospholane oxide, which does not proceed with conventional heating but can be achieved under microwave conditions. tandfonline.comresearchgate.net Similarly, microwave assistance facilitates the synthesis of 1-alkoxy-3-methylphospholane 1-oxides from the corresponding methyl or ethyl esters via transesterification, achieving good yields. organic-chemistry.orgthieme-connect.com The benefits of microwave-assisted synthesis include significantly reduced reaction times and improved efficiency, attributed to localized superheating effects. organic-chemistry.org

The Hirao reaction, a palladium-catalyzed cross-coupling to form P-C bonds, can also be significantly accelerated using microwave technology, providing a greener route to aryl phosphonates and tertiary phosphine oxides. mdpi.com Research has shown that microwave-assisted solid-state synthesis (MASS) can produce materials with superior compositional homogeneity in considerably shorter times. rsc.org

| Product | Reactants | Conditions | Yield | Reference |

| 1-Alkoxy-3-methylphospholane 1-oxides | 1-Ethoxy-3-methylphospholane 1-oxide, Various alcohols | MW, [bmim][PF₆] catalyst | 86-94% | organic-chemistry.org |

| Phosphinates (e.g., esters of 1-hydroxy-3-methylphospholane oxide) | 1-Hydroxy-3-methylphospholane oxide, Various alcohols | MW, neat | 70-81% | scispace.com |

| α-Aminophosphonates | N-benzylidene-butylamine, Diethyl phosphite | MW, continuous flow, catalyst-free | 90-92% | mdpi.com |

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable reaction media, offering a green alternative to traditional organic solvents. rsc.orgmdpi.com Their use in phospholane synthesis is often coupled with microwave irradiation to further enhance reaction efficiency.

A notable example is the synthesis of cyclic phosphinates, including 1-alkoxy-3-methylphospholane 1-oxides, where an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) acts as a catalyst and enhances the absorption of microwave energy. organic-chemistry.orgthieme-connect.com This dual approach leads to high yields (86-94%) and efficient conversions in transesterification reactions. organic-chemistry.org The ionic liquid can be crucial for the reaction's success, demonstrating a synergistic effect between the IL and microwave heating. thieme-connect.com

Furthermore, supported ionic liquid phase (SILP) catalysis represents an innovative approach where a thin film of an ionic liquid containing a dissolved catalyst is immobilized on a solid support. researchgate.net This technique combines the advantages of homogeneous and heterogeneous catalysis and has been successfully applied in continuous gas-phase asymmetric hydrogenation reactions using chiral phospholane ligands. researchgate.net

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved yields, and greater scalability. innovation.ca This technology utilizes microreactors or tube reactors, which provide superior heat and mass transfer compared to batch reactors. innovation.ca

In the context of phospholane synthesis, continuous flow methods have been successfully implemented, often in conjunction with microwave heating. mdpi.com For example, the alcoholysis of dialkyl H-phosphonates to produce intermediates for chiral organophosphorus compounds has been performed in a microwave reactor equipped with a flow cell. mdpi.com This approach resulted in shorter reaction times and higher productivity compared to batch methods. mdpi.com

The synthesis of 1-alkoxy-3-methylphospholane 1-oxide derivatives has also been explored in continuous flow experiments, highlighting the potential for scalable production. organic-chemistry.org Additionally, the synthesis of α-aminophosphonates, which can be derived from phospholane precursors, has been efficiently carried out using a microwave-assisted continuous flow setup, demonstrating the versatility of this technology in organophosphorus chemistry. mdpi.com

| Reaction Type | Key Features | Advantages | Reference |

| Alcoholysis of Dialkyl H-Phosphonates | MW reactor with flow cell, catalyst-free | Shorter reaction times, higher productivity (0.8–1.0 g/h), scalable | mdpi.com |

| Synthesis of Cyclic Phosphinates | Transesterification in flow system | Potential for scalable applications | organic-chemistry.org |

| Aza-Pudovik Reaction | Dual-pump continuous flow system, MW assistance | More efficient than batch, shorter reaction time, reduced excess reagents | mdpi.com |

Continuous Flow Reactor Applications in Phospholane Synthesis

Regioselective and Stereoselective Synthesis

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of cyclic compounds like 1-methylphospholane. Stereoselective synthesis, which includes both diastereoselective and enantioselective transformations, allows for the preparation of specific stereoisomers, which is critical for applications such as asymmetric catalysis where the ligand's chirality dictates the outcome of the reaction. jst.go.jp

Stereoselective Formation of P-Stereogenic Phospholane Structures

The creation of a chiral center at the phosphorus atom, known as a P-stereogenic center, is a significant achievement in organophosphorus chemistry. researchgate.net The synthesis of P-stereogenic phosphines has wide applications in materials science, pharmaceutical chemistry, and particularly in asymmetric catalysis. jst.go.jpresearchgate.net Various methods have been developed to achieve this, often relying on chiral auxiliaries, resolution of diastereomeric mixtures, or, more recently, catalytic asymmetric synthesis. ub.eduacs.org

One powerful strategy involves the enantioselective deprotonation of phosphine derivatives, such as phosphine boranes and sulfides, which can lead to a range of P-stereogenic compounds with high optical purity. rsc.org Another approach is the metal-catalyzed asymmetric phosphination, where a secondary phosphine is coupled with an aryl halide or triflate. acs.org For example, palladium-catalyzed reactions have been successfully used to prepare P-chirogenic phosphines with control of stereochemistry at the phosphorus center. acs.org

Recent advancements include cobalt-catalyzed reactions for the synthesis of P-stereogenic phospholane oxides. researchgate.net A cobalt-catalyzed hydroalkylation has been shown to produce P-stereogenic phospholane oxides with both high enantioselectivity and diastereoselectivity. researchgate.netresearcher.life These catalytic methods are highly attractive as they can provide access to diverse enantioenriched architectures from the same starting materials by simply modifying reaction parameters. researchgate.net

Control of Diastereoselectivity and Enantioselectivity in Phospholane Ring Systems

Achieving control over both diastereoselectivity and enantioselectivity is essential for synthesizing complex molecules with multiple stereocenters. In phospholane ring systems, this control is often dictated by the catalyst system, including the metal and the chiral ligands employed, as well as the reaction conditions. researchgate.net

Ligand-controlled diastereoselectivity has been demonstrated in the hydrogenation of cyclic peptides using rhodium catalysts with phospholane-based ligands. nih.gov The choice of ligand can direct the reaction to favor one diastereomer over others. nih.gov Similarly, in catalytic asymmetric Heck cyclizations, palladium complexes with chiral phosphinooxazoline ligands have proven effective for establishing stereocenters in cyclic systems. researchgate.net

For phospholanes specifically, the development of modular chiral ligands has been a key factor. C₂-symmetric bis(phospholanes) are highly effective ligands for enantioselective hydrogenation reactions. nih.gov The enantioselectivity in many reactions is often dependent on the substrate, which necessitates the development of a diverse array of effective chiral phosphorus ligands. nih.gov The design of conformationally rigid and electron-rich P-chiral phosphine ligands has led to excellent enantioselectivity and high catalytic activity in various asymmetric reactions. jst.go.jp The mechanism of enantioselection can be complex, sometimes involving a dynamic kinetic resolution where rapidly interconverting diastereomeric intermediates undergo reductive elimination at different rates. acs.org

Below is a table summarizing selected catalytic systems used for the stereoselective synthesis of phospholane derivatives.

| Catalyst System | Reaction Type | Substrate Type | Selectivity | Reference |

| Cobalt/Salicyloxazoline | Enantioselective C-H Functionalization | Various | Excellent enantioselectivities (up to >99% ee) | researchgate.net |

| Rhodium/dppp | Cascade Hydrogenation | Unsaturated Cyclic Peptides | Complete diastereocontrol | nih.gov |

| Palladium/Chiral Phosphinooxazoline | Enantioselective Heck Reaction | Aryl Triflates and Cyclic Alkenes | High enantioselectivity | researchgate.net |

| Cobalt-Catalyzed | Regiodivergent Hydroalkylation | 1,3-Dienes and Aldehydes | Good enantioselectivity | researchgate.net |

Metal-Mediated and Catalytic Cyclization Routes

Metal-mediated and catalytic reactions are powerful tools for the construction of heterocyclic rings, including the phospholane skeleton. These methods offer high efficiency and selectivity, often proceeding under mild conditions. researcher.life

Synthesis via Aluminacyclopentane Intermediates

A novel and effective one-pot method for synthesizing phospholanes involves the use of aluminacyclopentane intermediates. researchgate.net This process begins with the catalytic cycloalumination of α-olefins using triethylaluminum (B1256330) (AlEt₃) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. This step produces an aluminacyclopentane in situ. researchgate.net

The subsequent reaction of this intermediate with a dichlorophosphine, such as methyldichlorophosphine (B1584959) (MePCl₂), results in the replacement of the aluminum atom with a phosphorus atom, thereby forming the phospholane ring. This transmetalation reaction provides a direct route to 3-substituted-1-alkylphospholanes. researchgate.net The resulting phospholanes can be further functionalized, for example, through oxidation with hydrogen peroxide or sulfur to yield the corresponding phospholane 1-oxides and 1-sulfides in nearly quantitative yields. researchgate.net

This synthetic approach is versatile and has been applied to the synthesis of various phospholanes and bis(phospholanes) from α-olefins and α,ω-diolefins, respectively. researchgate.net

The general scheme for this synthesis is presented below: Step 1: Catalytic Cycloalumination α-olefin + AlEt₃ --(Cp₂ZrCl₂)--> Aluminacyclopentane Step 2: Reaction with Dichlorophosphine Aluminacyclopentane + RPCl₂ --> 1-R-Phospholane + Et₂AlCl

Other Transition Metal-Catalyzed Ring-Closing Reactions

Besides the aluminacyclopentane route, various other transition metal-catalyzed reactions are employed for phospholane synthesis. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the coupling of secondary phosphine oxides with appropriate substrates using a Pd(dba)₂/dppp catalytic system has been used to synthesize phospholane oxides. thieme-connect.com

Rhodium-catalyzed asymmetric dehydrocoupling and cyclophosphination represent another advanced strategy for creating P-stereogenic benzophospholanes through C–H activation and functionalization. acs.org Additionally, nickel complexes have been shown to catalyze the arylation of red phosphorus, which can be a starting point for building more complex phosphine structures. thieme-connect.com The choice of transition metal and ligand is crucial, as it dictates the reaction's efficiency, selectivity, and functional group tolerance. jst.go.jpthieme-connect.com These catalytic methods are indispensable for accessing the diverse range of phospholane structures required for applications in modern chemistry. researcher.life

Reactivity and Transformation Pathways of 1 Methylphospholane

Fundamental Reaction Types at the Phosphorus Center

The phosphorus atom in 1-methylphospholane is the primary center of its reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile. This dual reactivity allows for a diverse range of chemical transformations.

The phosphorus atom in 1-methylphospholane possesses a lone pair of electrons, making it a potent nucleophile. wikipedia.org This nucleophilicity drives its reactions with various electrophiles. byjus.com The reactivity is influenced by the electron-donating methyl group and the stereochemistry of the phospholane (B1222863) ring.

A significant body of research focuses on the nucleophilic attack of phosphines on electrophilic substrates. researchgate.net In the case of 1-methylphospholane, this reactivity is central to its utility in synthesis. The rate and outcome of these reactions are dependent on several factors, including the nature of the electrophile and the reaction conditions. The general principle involves the donation of the phosphorus lone pair to an electron-deficient center, leading to the formation of a new covalent bond. wikipedia.org

The nucleophilicity of the phosphorus atom can be quantified and compared using databases of reactivity parameters, which provide a framework for predicting reaction outcomes. lmu.de These databases compile kinetic data for a wide range of nucleophiles and electrophiles, allowing for a more systematic approach to understanding and predicting the reactivity of compounds like 1-methylphospholane.

While inherently nucleophilic, the phosphorus center in 1-methylphospholane can be rendered electrophilic through activation. This process typically involves the reaction of the phosphine (B1218219) with a species that can accept electron density, thereby making the phosphorus atom susceptible to attack by nucleophiles.

One common method of electrophilic activation involves the formation of phosphonium (B103445) salts through the alkylation of the phosphine. researchgate.net These salts contain a positively charged phosphorus atom, which is highly electrophilic. Subsequent reactions with nucleophiles can lead to the displacement of one of the groups attached to the phosphorus, a process known as formal substitution at the phosphorus center. researchgate.net

Another strategy for electrophilic activation is the formation of complexes with transition metals or other Lewis acids. nih.gov This coordination reduces the electron density on the phosphorus atom, enhancing its electrophilicity and facilitating reactions with a wider range of nucleophiles. Computational studies can provide insight into the mechanism of this activation, revealing how interactions with electrophiles can alter the electronic structure of the phospholane and promote nucleophilic attack. nih.gov

The concept of "superelectrophilic activation," which involves the generation of highly reactive dicationic species in strongly acidic media, has also been explored for organophosphorus compounds. researchgate.net This approach allows for reactions with even very weak nucleophiles. researchgate.net

Nucleophilic Reactivity of the Phosphorus Atom

Derivatization and Functionalization Strategies

The reactivity of 1-methylphospholane allows for a variety of derivatization and functionalization strategies, expanding its applications in synthesis and materials science. These strategies include oxidation, the Staudinger reaction, and functionalization of the phospholane ring itself.

The phosphorus atom in 1-methylphospholane can be readily oxidized to form the corresponding phospholane 1-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide. researchgate.netidexlab.com The resulting phospholane oxides are stable compounds with distinct chemical properties. researchgate.netidexlab.com For instance, 3-alkyl- and 3-benzyl-1-methylphospholane 1-oxides have been synthesized through the oxidation of the corresponding phospholanes with hydrogen peroxide. researchgate.net

Similarly, 1-methylphospholane can be converted to its corresponding sulfide, 1-methylphospholane 1-sulfide. This is typically accomplished by reacting the phosphine with elemental sulfur (S₈). idexlab.combeilstein-journals.org The synthesis of 3-alkyl(aryl)-1-alkyl(phenyl)phospholane 1-sulfides has been reported in nearly quantitative yields via this method. beilstein-journals.org These phosphine chalcogenides, the oxides and sulfides, are important classes of organophosphorus compounds with diverse applications. rsc.org

The table below summarizes the oxidation and sulfurization reactions of 1-methylphospholane derivatives.

| Reactant | Reagent | Product | Yield | Reference |

| 3-Alkyl/Benzyl-1-methylphospholane | H₂O₂ | 3-Alkyl/Benzyl-1-methylphospholane 1-oxide | N/A | researchgate.net |

| 3-Alkyl(aryl)-1-alkyl(phenyl)phospholanes | S₈ | 3-Alkyl(aryl)-1-alkyl(phenyl)phospholane 1-sulfides | Nearly quantitative | beilstein-journals.org |

1-Methylphospholane undergoes the Staudinger reaction with organic azides to form phosphine imines (also known as iminophosphoranes). researchgate.netgrafiati.com This reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide (B81097), followed by the extrusion of dinitrogen gas to yield the iminophosphorane. wikipedia.orgorganicchemistrytutor.com

A specific example is the reaction of 1-methylphospholane with trimethylsilyl (B98337) azide, which produces N-trimethylsilyl-1-methylphospholane imine. researchgate.netgrafiati.commolaid.com This phosphine imine can then undergo further reactions, such as transsilylation with dichlorodimethylsilane (B41323) or dibromodimethylsilane, to form dimeric N-(halogenodimethylsilyl)-1-methylphospholane imines. researchgate.netgrafiati.com These dimers have an ionic structure containing a dicationic four-membered Si-N ring system. researchgate.netgrafiati.com

The Staudinger reaction is a versatile method for the formation of P=N bonds and has been widely used in organic synthesis. synarchive.comorganic-chemistry.org The resulting phosphine imines are valuable intermediates for the synthesis of various nitrogen-containing compounds. wikipedia.orgorganicchemistrytutor.com

The table below details the Staudinger reaction of 1-methylphospholane.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1-Methylphospholane | Trimethylsilyl azide | N-Trimethylsilyl-1-methylphospholane imine | researchgate.netgrafiati.commolaid.com |

In addition to reactions at the phosphorus center, the phospholane ring itself can be functionalized. This allows for the introduction of various substituents, leading to a wide range of derivatives with tailored properties.

One approach involves the synthesis of phospholanes with existing functional groups on the ring, which can then be further modified. For example, methods have been developed for the synthesis of 3-substituted phospholanes. beilstein-journals.org These substituents can then serve as handles for further chemical transformations.

For instance, the deprotonation of tertiary phosphine-boranes bearing a methyl group on the phosphorus atom, followed by reaction with electrophiles, allows for the synthesis of various phosphine-borane derivatives. jst.go.jpnih.gov While this example involves a phosphine-borane complex, the principle of functionalizing a substituent attached to the phosphorus-containing ring is applicable to 1-methylphospholane derivatives.

Research has also explored the synthesis of phospholane oxides with substituents on the ring, such as 1-alkoxy-3-methylphospholane 1-oxides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org These compounds can undergo further reactions, such as hydrolysis, to yield the corresponding phosphinic acids. chim.it The reactivity of these substituted phospholane oxides is dependent on the nature of the substituents and the reaction conditions. chim.it

Acylation and Other Derivatizations of Cyclic Phospholanes

The phospholane ring system serves as a versatile scaffold for a variety of derivatization reactions, allowing for the synthesis of a broad range of functionalized organophosphorus compounds. Acylation, particularly through the esterification of phosphinic acids, is a common transformation. For instance, cyclic phosphinic acids such as 1-hydroxy-3-methylphospholane 1-oxide and 1-hydroxy-3,4-dimethylphospholane 1-oxide can be esterified with alcohols. scispace.com These reactions can be effectively promoted by microwave irradiation, sometimes in the presence of activating agents or phase-transfer catalysts. scispace.comresearchgate.net The traditional method for synthesizing phosphinic esters involves the reaction of phosphinic chlorides with alcohols, though this method has environmental drawbacks due to the formation of hydrochloric acid. scispace.com

Beyond acylation, other derivatizations are crucial for expanding the chemical space of phospholane-based molecules. Oxidation and sulfidation of the phosphorus center are common transformations. For example, bicyclic phospholenes can be readily converted to the corresponding 2,3-dihydrophosphol-1-oxide and 2,3-dihydrophosphol-1-sulfide in quantitative yields. sciforum.net The stereochemistry of these reactions is often highly controlled; in certain model systems, the oxidation or reduction of a phospholane sulfoxide (B87167) group proceeds to a single diastereomer. researchgate.net

More complex derivatizations involve building larger molecular architectures from the phospholane core. The synthesis of bidentate phosphine ligands, which are valuable in catalysis, often utilizes phospholane derivatization. acs.org A common strategy involves the deprotonation of a phospholane-borane adduct followed by reaction with an electrophile, such as 1,2-ethylene ditosylate, to link two phospholane units. acs.org In some cases, derivatization can lead to unexpected rearrangements; a Friedel-Crafts acylation on a related benzothiaphosphole system resulted in a stereospecific replacement of the phosphorus atom with a carbonyl carbon. unibo.it

Hydrolysis and Degradation Mechanisms

The hydrolysis of phospholane derivatives, particularly esters of phospholanic acid, is a key degradation pathway. The rate and mechanism of this process are highly dependent on the pH of the medium, with distinct pathways observed under acidic and basic conditions. The inherent strain of the five-membered ring significantly accelerates the hydrolysis rate compared to acyclic analogues. beilstein-journals.org

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of phospholane esters, such as 1-alkoxyphospholane oxides, typically proceeds by refluxing in a strong mineral acid like hydrochloric acid to yield the corresponding cyclic phosphinic acids. chim.it The reaction generally follows a bimolecular mechanism involving acyl-phosphorus cleavage (AAC2), consistent with the general mechanism for ester hydrolysis. nih.gov This process begins with the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center to form a pentacoordinate trigonal bipyramidal intermediate. Subsequent proton transfer and elimination of an alcohol molecule, followed by deprotonation, yield the phosphinic acid. libretexts.orglibretexts.orgchemistrysteps.com

Kinetic studies have been performed to quantify the reactivity of these cyclic esters. The hydrolysis is often a pseudo-first-order reaction, proceeding through a two-step conversion via an ester-acid intermediate. mdpi.com Research comparing different phospholane derivatives has revealed important structure-reactivity relationships. Saturated phospholane rings (phosphinates) are generally less reactive towards hydrolysis than their unsaturated 3-phospholene counterparts. chim.it The nature of the alkoxy group also plays a role, with methyl esters being more reactive than their ethyl analogues. chim.it

| Compound | Conditions | Rate Constant (k, h⁻¹) | Observations |

|---|---|---|---|

| Dimethyl α-hydroxybenzylphosphonate | HCl, Reflux | k₁ = 2.64, k₂ = 0.60 | Complete hydrolysis in 6.5 hours. The second cleavage (k₂) is rate-determining. |

| Dimethyl (4-nitrophenyl)methylphosphonate | HCl, Reflux | Not specified, but faster than unsubstituted | Electron-withdrawing groups accelerate hydrolysis; complete in 2.5 hours. |

| 1-Alkoxy-3-phospholene 1-oxides | HCl, Reflux | Rate constants determined | Isomerization to the 2-phospholene ring can occur concurrently. researchgate.net |

| 1-Ethoxy-3-methylphospholane 1-oxide | HCl, Reflux | Rate constants determined | Saturated ring is less reactive than the unsaturated phospholene ring. chim.itmdpi.com |

Base-Catalyzed Hydrolysis Investigations

Under basic conditions, the hydrolysis of phospholane esters occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. numberanalytics.com This reaction is also typically a bimolecular process with acyl-phosphorus cleavage (BAC2) and is generally irreversible because the final product, a phosphinate anion, is deprotonated and thus resistant to further attack. chemistrysteps.comnumberanalytics.com

Investigations into the base-catalyzed hydrolysis of cyclic phosphorus esters have shown that reactivity is highly sensitive to the ring structure and substituents. nih.gov For example, under alkaline conditions, 1-alkoxy-3-phospholene oxide hydrolyzes significantly faster than its 1-alkoxy-2-phospholene oxide isomer. nih.gov The steric and electronic properties of the substituents have a more pronounced effect in base-catalyzed hydrolysis compared to the acid-catalyzed route. nih.gov For instance, in the hydrolysis of dialkyl phosphonates, a methyl ester was found to react about 1000 times faster than an isopropyl derivative under basic conditions, a much larger difference than is observed in acid. nih.gov The hydrolysis of 1-alkoxyphospholane oxides can be achieved using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide. chim.it

The mechanism involves the direct attack of the hydroxide ion to form a stable trigonal bipyramidal phosphorane intermediate. beilstein-journals.org The geometry of this intermediate and the high energetic barrier to pseudorotation in the constrained five-membered ring system can lead to highly regioselective ring-opening. beilstein-journals.org

Understanding P-O Bond Cleavage Pathways in Phospholane Derivatives

The hydrolysis of phospholane esters, under both acidic and basic conditions, overwhelmingly proceeds via the cleavage of the phosphorus-oxygen (P-O) bond rather than the carbon-oxygen (C-O) bond. beilstein-journals.orgnih.gov This preference is a well-established characteristic of the hydrolysis of five-membered cyclic phosphate (B84403) and phosphonate esters. The high rate of hydrolysis, often 105 to 108 times faster than in acyclic analogues, is attributed to the release of ring strain upon moving from the tetrahedral ground state to the trigonal bipyramidal (TBP) transition state/intermediate. beilstein-journals.org

The mechanism involves the formation of a pentacoordinate phosphorus intermediate. For a molecule like 2-methoxy-1,2-oxaphospholane 2-oxide, nucleophilic attack by water or hydroxide leads to a TBP intermediate. beilstein-journals.org According to established principles of phosphorus stereochemistry, the five-membered ring is constrained to span one axial and one equatorial position of the TBP structure. The incoming nucleophile attacks the face opposite the most electronegative substituent (the exocyclic ester oxygen), and the endocyclic oxygen preferentially occupies an apical (axial) position due to its electronegativity. beilstein-journals.org

Due to the high energetic barrier for pseudorotation within the constrained phospholane ring, the intermediate does not readily rearrange. beilstein-journals.org Cleavage of the bond to the apical leaving group is favored, resulting in regioselective P-O bond scission to open the ring. beilstein-journals.org While P-C bond cleavage is rare, computational studies on acyclic phosphonates have shown it can become feasible if the carbon atom is substituted with multiple, highly electron-withdrawing groups, which is not typical for simple alkylphospholanes. nih.gov

Rearrangement and Isomerization Processes Involving Phospholane Structures

Phospholane structures can be formed through intriguing rearrangement and isomerization processes. A notable example is the acid-catalyzed ring expansion of P-stereogenic phosphiranes to form phospholanium cations. acs.orgnih.gov This reaction represents a novel transformation for the phosphirane functional group, which typically does not undergo ring-opening upon protonation. acs.orgnih.gov

The proposed mechanism for this rearrangement is initiated by the protonation of the phosphirane ring by a strong acid like triflic acid. nih.gov This does not lead to a stable P-H phosphiranium cation but instead triggers a cascade of events:

Regiospecific Ring-Opening : The proton adds to the less substituted carbon atom (anti-Markovnikov), leading to the cleavage of the adjacent P-C bond and the formation of a secondary carbocation intermediate. nih.gov

Hydride Migration : A hydride ion migrates from the phosphorus atom to the pendant carbocation. This step is precedented in other organophosphorus systems and results in the formation of a highly reactive phosphenium ion. nih.gov

Intramolecular C-H Activation : The phosphenium ion intermediate then undergoes a rapid intramolecular C-H activation of a nearby t-butyl group substituent on the phosphorus atom. This cyclophosphination step forms the new five-membered phospholane ring. acs.orgnih.gov

This entire process effectively destroys the original stereocenters of the phosphirane, resulting in a racemic phospholane product. acs.orgnih.gov This rearrangement highlights a unique pathway to phospholane synthesis, driven by the formation of reactive intermediates and subsequent intramolecular cyclization. While not a direct isomerization of a phospholane, it is a key rearrangement process that leads to the formation of the phospholane skeleton. Isomerization of the double bond in related 3-phospholene oxides to the more stable 2-phospholene oxide is also a known process that can occur under hydrolytic conditions. beilstein-journals.org

Coordination Chemistry and Catalytic Applications of 1 Methylphospholane Ligands

Ligand Design Principles and Coordination Modes

The effectiveness of a phosphine (B1218219) ligand in a catalytic system is deeply rooted in its design, which dictates how it binds to a metal center and influences its reactivity. nih.govnih.gov Key aspects of ligand design include chelation, denticity, and the electronic and steric profiles of the ligand. nih.govunacademy.com

Chelation and Denticity in Phospholane (B1222863) Coordination

Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal atom. unacademy.comlibretexts.org A ligand can be monodentate, binding through one atom, or polydentate if it binds through multiple atoms. unacademy.comcsbsju.edu For instance, 1-methylphospholane, with its single phosphorus atom bearing a lone pair of electrons, typically acts as a monodentate ligand, binding to a metal center through this one point of attachment. libretexts.orgmsu.edu

Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. unacademy.comnumberanalytics.com This generally results in a more stable metal complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. csbsju.edunumberanalytics.com While 1-methylphospholane itself is monodentate, it is a common building block for creating bidentate or polydentate ligands. By linking two or more phospholane rings together, for example, with an alkyl chain, a chelating ligand is formed. csbsju.edu

The geometry of the resulting metal complex is significantly influenced by the nature of the chelating ligand. For example, the "bite angle," the angle formed between the two coordinating phosphorus atoms and the metal center, is a critical parameter determined by the length and flexibility of the linker between the phospholane units. libretexts.org This angle can impact the stability and reactivity of the catalyst. libretexts.org The notation κ (kappa) is used to describe the number of atoms through which a ligand binds to the metal; a monodentate ligand like 1-methylphospholane binds in a κ¹ mode, while a bidentate phospholane derivative would bind in a κ² mode. libretexts.orgcsbsju.edu

| Term | Definition | Example related to Phospholanes |

|---|---|---|

| Denticity | The number of donor atoms in a ligand that bind to a central metal atom. unacademy.comlibretexts.org | 1-Methylphospholane is a monodentate ligand. libretexts.org |

| Chelation | The formation of a ring structure by a polydentate ligand binding to a metal ion. unacademy.comnumberanalytics.com | Two phospholane units linked together can form a bidentate chelating ligand. csbsju.edu |

| Bite Angle | The P-M-P angle in a metal complex with a bidentate phosphine ligand. libretexts.org | Varies depending on the linker between two phospholane rings, affecting catalytic properties. libretexts.org |

| Hapticity (η) | Describes the coordination of a ligand to a metal via a contiguous series of atoms. wikipedia.org | Not typically used for simple phosphine coordination, which is described by the κ-notation. wikipedia.org |

| Coordination Mode (κ) | Indicates the number of atoms through which a ligand is bound to the metal. libretexts.orgcsbsju.edu | 1-Methylphospholane binds in a κ¹ mode. csbsju.edu |

Steric and Electronic Properties of 1-Methylphospholane as a Ligand

The catalytic performance of a metal complex is heavily influenced by the steric and electronic properties of its ligands. nih.govnih.gov Phosphines like 1-methylphospholane are particularly valued for the ability to systematically tune these properties. libretexts.orglibretexts.org

Electronic Properties: The electronic nature of a phosphine ligand is determined by its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its σ* orbitals (π-acceptance). libretexts.org 1-Methylphospholane is considered an electron-rich, σ-donating ligand. The alkyl group (methyl) on the phosphorus atom enhances its electron-donating ability compared to phosphines with more electronegative substituents. nih.govjst.go.jp The electronic effect of a phosphine ligand can be experimentally measured using techniques like infrared spectroscopy of corresponding metal-carbonyl complexes. libretexts.orglibretexts.org A stronger σ-donating phosphine will increase the electron density on the metal, leading to more back-bonding to the CO ligands and a lower C-O stretching frequency (ν(CO)). libretexts.org

Steric Properties: The steric bulk of a ligand influences the coordination number of the metal, the geometry of the complex, and the accessibility of the catalytic site to substrates. libretexts.orgnsf.gov The steric hindrance of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.orglibretexts.org While the specific cone angle for 1-methylphospholane is not as commonly cited as for more complex phosphines, its five-membered ring structure imparts a degree of conformational rigidity. jst.go.jp Compared to acyclic trialkylphosphines like trimethylphosphine, the cyclic nature of 1-methylphospholane constrains the movement of the substituents, influencing its steric profile. Generally, alkylphosphines are considered to be sterically demanding. nsf.gov This steric bulk can be advantageous in promoting the formation of highly reactive, low-coordinate metal species, which are often key intermediates in catalytic cycles. libretexts.orgnih.gov

| Property | Description | Relevance of 1-Methylphospholane |

|---|---|---|

| Electronic Effect | The ligand's ability to donate or accept electron density from the metal center. libretexts.org | 1-Methylphospholane is an electron-rich, strong σ-donor ligand. nih.govjst.go.jp |

| Steric Effect (Cone Angle) | The physical space occupied by the ligand around the metal center. libretexts.orglibretexts.org | The phospholane ring provides conformational rigidity, contributing to its steric profile. jst.go.jp |

Applications in Transition Metal Catalysis

The tunable properties of phospholane-based ligands make them valuable in various catalytic processes. jst.go.jp Their ability to stabilize metal centers and influence reactivity has led to their use in several types of transition metal-catalyzed reactions, particularly in homogeneous catalysis. nih.govjst.go.jp

Homogeneous Catalysis Featuring 1-Methylphospholane Ligands

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high selectivity and activity under mild reaction conditions. Phosphine ligands like 1-methylphospholane and its derivatives are mainstays in this field. nih.govnih.gov

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium or nickel complexes. wikipedia.orgsigmaaldrich.com The mechanism generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The ligand plays a critical role in each step, influencing the rate and selectivity of the reaction. nih.gov

Electron-rich and sterically demanding phosphine ligands, a category that includes derivatives of 1-methylphospholane, are known to promote the initial oxidative addition step, even with less reactive substrates like aryl chlorides. nih.gov They also facilitate the final reductive elimination step to release the product and regenerate the catalyst. nih.gov While simple 1-methylphospholane might be used, more often, bidentate ligands derived from phospholane rings are employed in reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions to enhance catalyst stability and efficiency. sigmaaldrich.comrsc.org The specific structure of the phospholane ligand can be tailored to achieve high yields and selectivity for a desired cross-coupling product. rsc.org

Catalytic hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a fundamental industrial process. nih.gov Asymmetric hydrogenation, which creates a chiral center with a preference for one enantiomer, is particularly important for the synthesis of pharmaceuticals and fine chemicals. ajchem-b.comwikipedia.orgyoutube.com

Rhodium, ruthenium, and iridium complexes featuring chiral phosphine ligands are highly effective catalysts for asymmetric hydrogenation. nih.govajchem-b.com Chiral derivatives of phospholanes have proven to be exceptionally effective ligands for these transformations. jst.go.jpjst.go.jp The success of these ligands stems from their conformational rigidity and the specific chiral environment they create around the metal center. nih.govjst.go.jp This forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. youtube.com

Rhodium complexes with chiral bis(phospholane) ligands are particularly well-known for the highly enantioselective hydrogenation of alkenes, such as dehydroamino acid derivatives. jst.go.jpjst.go.jp The mechanism involves the coordination of the alkene to the chiral metal complex, followed by the stereoselective addition of hydrogen. youtube.com The efficiency and selectivity of these catalytic systems demonstrate the profound impact that ligand design, built upon simple scaffolds like the phospholane ring, can have on chemical synthesis. nih.govjst.go.jp

| Reaction Type | Catalyst Metal | Role of Phospholane Ligand | Key Research Findings |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki) | Palladium, Nickel sigmaaldrich.com | Promotes oxidative addition and reductive elimination. nih.govnih.gov | Electron-rich, bulky phospholane derivatives enhance catalytic activity for challenging substrates. nih.govrsc.org |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium ajchem-b.com | Creates a rigid, chiral environment around the metal. nih.govjst.go.jp | Chiral bis(phospholane) ligands lead to high enantioselectivity in the hydrogenation of functionalized alkenes. jst.go.jpjst.go.jp |

Utilization in Classic Organic Reactions (e.g., Wittig, Mitsunobu, Staudinger Ligation)

Phospholane derivatives, as part of the tertiary phosphine class of compounds, are instrumental in several cornerstone organic reactions. Their utility stems from the P(III)/P(V) redox cycle, where the formation of a stable phosphine oxide is the thermodynamic driving force. researchgate.net Key reactions such as the Wittig, Mitsunobu, and Staudinger reactions traditionally use stoichiometric amounts of phosphines, which presents challenges in purification due to the generation of equimolar amounts of phosphine oxide byproducts. researchgate.netsioc-journal.cn

Research has focused on developing catalytic versions of these reactions to enhance atom economy and sustainability. sioc-journal.cnbeilstein-journals.org In this context, phospholane-based systems have been successfully employed. For instance, 1-methylphospholane has been shown to participate in the Staudinger reaction with trimethylsilyl (B98337) azide (B81097) to produce N-Trimethylsilyl-1-methylphospholane imine. researchgate.net The mechanism of the Staudinger reaction involves the initial reaction of the phosphine with an azide to form a phosphazide (B1677712) intermediate, which then loses molecular nitrogen to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis or reaction of this intermediate produces the final amine product and the corresponding phosphine oxide. organic-chemistry.org

Heterogeneous catalysts utilizing phospholane derivatives have proven effective in these classic transformations. A notable example involves the use of phospholane oxide derivatives anchored on multiwalled carbon nanotubes (MWCNTs) as recyclable catalysts for Wittig and Mitsunobu reactions, as well as Staudinger ligations. mdpi.com This approach combines the reactivity of the phospholane core with the practical benefits of a solid support.

| Classic Reaction | Role of Phospholane | Key Intermediate | Catalytic Approach Example |

|---|---|---|---|

| Wittig Reaction | Reacts with an alkyl halide to form a phosphonium (B103445) salt, which is deprotonated to yield a Wittig reagent (ylide). | Phosphonium ylide | Phospholane oxide on CNTs for catalytic olefination. mdpi.com |

| Mitsunobu Reaction | Activates an alcohol for nucleophilic substitution by forming an alkoxyphosphonium salt. | Alkoxyphosphonium salt | Phospholane oxide on CNTs for catalytic esterification/etherification. mdpi.com |

| Staudinger Ligation | Reduces an azide to an amine via an iminophosphorane intermediate. | Iminophosphorane | 1-Methylphospholane with azides researchgate.net; Phospholane oxide on CNTs for catalytic azide reduction. mdpi.com |

Other Organometallic Catalytic Transformations

Beyond the classic stoichiometric reactions, 1-methylphospholane and its derivatives serve as crucial ligands in a variety of organometallic catalytic transformations. The electronic and steric properties of the phospholane ring can be fine-tuned to influence the activity, selectivity, and stability of metal catalysts.

A prominent area of application is in palladium-catalyzed cross-coupling reactions. Chiral phospholane ligands, particularly bis-phospholanes and diazaphospholanes, are highly effective in asymmetric catalysis. For example, chiral 3,4-diazaphospholane ligands coordinated to palladium have been successfully used in asymmetric allylic alkylation (AAA) reactions, demonstrating that a 1:1 phosphine-to-palladium adduct is the active catalytic species. nih.govpnas.org

The synthesis of transition metal complexes incorporating phospholane ligands is another active area of research. Methods such as the zirconium-catalyzed cycloalumination of 1-alkynylphosphines can produce substituted phospholanes that are subsequently used to form complexes with metals like molybdenum and palladium. researchgate.net These complexes are being explored for their catalytic potential in reactions such as hydrogenation and various carbon-carbon bond-forming processes. researchgate.netnih.gov

| Catalytic Transformation | Metal Center | Phospholane Ligand Type | Reference |

|---|---|---|---|

| Asymmetric Allylic Alkylation (AAA) | Palladium (Pd) | Chiral 3,4-Diazaphospholanes | pnas.org |

| Heck Reaction | Palladium (Pd) | Phospholane oxide derivative (on CNT support) | mdpi.com |

| Asymmetric Hydroformylation | Rhodium (Rh) | Bis-diazaphospholanes | researchgate.net |

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | General phosphine ligands (context for phospholanes) | nih.govwiley-vch.de |

Heterogeneous Catalysis Incorporating Phospholane Derivatives

To overcome the challenges of separating homogeneous catalysts from reaction products, significant effort has been directed towards heterogenizing phospholane-based catalytic systems. rsc.org Immobilizing these catalysts on solid supports facilitates easy recovery and recycling, enhancing the economic and environmental viability of the processes. mdpi.comrsc.org

Immobilization Strategies for Supported Catalysts

Several strategies have been developed to immobilize phospholane ligands and their metal complexes onto solid supports. The choice of support and immobilization technique is critical, as it can influence catalyst activity, selectivity, and stability. nih.govresearchgate.net

Covalent Anchoring to Polymer Resins: Chiral diazaphospholane ligands have been synthesized on solid supports by coupling them to cross-linked Merrifield resins. nih.govpnas.org This method often employs a linker to create a more homogeneous and solution-like environment for the catalytic sites, which helps in matching the high selectivity of homogeneous counterparts. nih.govpnas.org

Immobilization on Inorganic Oxides: Silica (B1680970) is a widely used support due to its stability and high surface area. researchgate.netresearchgate.net Phospholane derivatives can be attached to silica surfaces, providing robust heterogeneous catalysts for reactions like asymmetric hydroformylation. researchgate.net

Non-covalent Immobilization: Cationic rhodium-phosphine complexes can be immobilized on supports with ion-exchange capabilities, such as certain types of silica. researchgate.net

Attachment to Carbon Nanomaterials: Carbon nanotubes (CNTs) offer a high surface area and unique electronic properties, making them an attractive support for catalytic applications. mdpi.com

| Support Material | Immobilization Method | Phospholane Derivative Example | Application |

|---|---|---|---|

| Merrifield Resin (Polymer) | Covalent attachment via linker | Chiral 3,4-Diazaphospholane | Pd-catalyzed Asymmetric Allylic Alkylation pnas.org |

| Silica (SiO₂) | Covalent attachment | Bis-diazaphospholane | Rh-catalyzed Asymmetric Hydroformylation researchgate.net |

| Carbon Nanotubes (CNTs) | Covalent functionalization | 3-Azido-1-phenylphospholane 1-oxide | Wittig, Mitsunobu, Staudinger Reactions mdpi.com |

Phospholane Oxide Derivatives on Carbon Nanotubes in Catalysis

A specific and innovative approach to heterogeneous catalysis involves the use of phospholane oxide derivatives supported on multiwalled carbon nanotubes (MWCNTs). mdpi.com In this system, oxidized MWCNTs are functionalized by anchoring phosphine oxide moieties, including derivatives like 3-azido-1-phenylphospholane 1-oxide. mdpi.comresearchgate.net The high surface area of the nanotubes allows for a significant loading of the catalytic groups. mdpi.com

These functionalized CNTs have demonstrated their efficacy as recyclable heterogeneous organocatalysts in promoting classic organic reactions such as the Wittig reaction, the Mitsunobu reaction, and the Staudinger ligation. mdpi.com The nanostructured carbon support allows for straightforward separation of the catalyst from the reaction mixture, simplifying product purification. mdpi.com

Furthermore, these phosphorus-decorated CNTs can serve as a platform for creating more complex catalytic systems. They have been used to produce palladium nanoparticle composites, which in turn act as efficient heterogeneous catalysts for Heck reactions. mdpi.com This dual functionality highlights the versatility of using phospholane derivatives on carbon nanotube supports.

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions, improving catalyst performance, and designing new, more efficient catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to identify key intermediates and transition states.

Elucidation of Rate-Determining Steps in Phospholane-Catalyzed Reactions

In other phosphine-catalyzed systems, detailed studies have provided significant insight. For instance, in a P(III)/P(V)=O-catalyzed reductive C–N coupling using a phosphetane (B12648431) (a related four-membered phosphorus heterocycle), the rate-determining step was identified through experimental and computational methods as a (3+1) cheletropic addition between the phosphine and the nitroarene substrate. nih.gov

In the context of organometallic catalysis involving phosphine ligands, the RDS can vary significantly depending on the metal and the specific reaction:

Rhodium-Catalyzed Hydrogenation: The mechanism can proceed through different pathways, and steps such as ligand dissociation or migratory insertion have been proposed as being rate-limiting. wiley-vch.de

Iridium-Catalyzed Hydrogenation: For certain Ir-N,P catalysts, the rate-determining step is believed to be the migratory insertion of the olefin into the iridium-hydride bond, which occurs concurrently with the oxidative addition of H₂.

Staudinger Reaction: The mechanism involves two main steps: the formation of a phosphazide and its subsequent decomposition to an iminophosphorane with the loss of N₂. organic-chemistry.org The kinetic bottleneck of the reaction can be either of these steps, depending on the electronic properties of the phosphine and the azide.

| Reaction Type | Catalyst System Example | Proposed/Identified Rate-Determining Step (RDS) | Reference |

|---|---|---|---|

| Reductive C-N Coupling | Phosphetane (P(III)/P(V) cycle) | (3+1) Cheletropic addition | nih.gov |

| Catalytic Mitsunobu | Phosphine-based | Unresolved; may be linked to water removal | researchgate.net |

| Alkene Hydrogenation | Iridium-N,P complexes | Migratory insertion | |

| Alkene Hydrogenation | Rhodium-phosphine complexes | Ligand dissociation or migratory insertion | wiley-vch.de |

Identification and Characterization of Catalytic Intermediates

The elucidation of catalytic mechanisms involving 1-methylphospholane and related phosphine ligands relies heavily on the identification and characterization of transient intermediates. eolss.net Understanding the structure and reactivity of these species is crucial for optimizing reaction conditions and designing more efficient catalysts. A combination of in-situ spectroscopic techniques and computational modeling is typically employed to capture and characterize these often short-lived species. eolss.netnih.gov

In-situ Spectroscopic Techniques

Monitoring catalytic reactions under real conditions provides the most relevant mechanistic information. eolss.net Several powerful techniques are used to observe the catalyst's lifecycle, from its initial activation to the formation of various intermediates and the catalyst resting state. eolss.netuit.no

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for studying catalytic systems with phosphine ligands.

³¹P NMR Spectroscopy : As the phosphorus atom is the coordination point of the ligand, ³¹P NMR is exceptionally sensitive to changes in its chemical environment. uit.noacs.org Different catalyst states, such as the free ligand, the metal-precursor complex, active catalytic intermediates, and deactivated species, will exhibit distinct chemical shifts and coupling constants. This allows for the tracking of the catalyst's transformation throughout the reaction. researchgate.netresearchgate.net In studies of related phosphine-catalyzed reactions, NMR has been used to identify zwitterionic intermediates and cyclic pentacoordinate phosphorus species. researchgate.netresearchgate.net However, the presence of paramagnetic metal centers, such as in certain cobalt complexes, can lead to featureless ¹H NMR spectra and the absence of observable ³¹P NMR signals, necessitating other characterization methods. uit.no

¹H and ¹³C NMR Spectroscopy : These techniques provide information about the organic components of the catalytic system, including the ligand and the substrate, helping to track substrate conversion and product formation.

Infrared (IR) Spectroscopy : High-Pressure Infrared (HPIR) spectroscopy is particularly valuable for reactions conducted under gaseous atmospheres, such as hydroformylation. mdpi.com It is highly effective for detecting and characterizing metal carbonyl and metal hydride species, which are key intermediates in the catalytic cycle. For instance, in rhodium-catalyzed hydroformylation, HPIR can monitor the formation of rhodium-carbonyl complexes and detect subtle structural changes in the ligand, such as the hydrogenation of a C=C bond in a related phospholene ligand. mdpi.com

X-ray Crystallography : While challenging for transient species, X-ray crystallography provides unambiguous structural information for any catalytic intermediates that can be isolated or crystallized. mdpi.com This technique has been successfully used to determine the solid-state structure of stable catalyst precursors and related palladium and cobalt complexes, offering definitive proof of coordination geometry and stereochemistry. uit.nomdpi.com

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. unirioja.esresearchgate.netrsc.org DFT calculations can:

Model the entire catalytic cycle, providing the relative energies of intermediates and transition states. nih.gov

Predict the structures of highly reactive or transient intermediates that are difficult or impossible to observe experimentally. nih.gov For example, DFT modeling has been used to provide evidence for the involvement of ephemeral four-membered ring intermediates and to calculate the structure of proposed oxazaphosphirane species. nih.gov

Corroborate experimental findings by calculating spectroscopic parameters (e.g., NMR chemical shifts) for proposed intermediates and comparing them with experimental data. nih.gov

By integrating in-situ spectroscopic data with computational models, a comprehensive picture of the catalytic cycle can be constructed, revealing the roles of different species and the factors that control reaction rate and selectivity. eolss.netnih.gov

Structure-Activity Relationship Investigations in 1-Methylphospholane Catalysis

The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies aim to understand this connection to rationally design more effective catalysts. collaborativedrug.comwikipedia.orggardp.org For catalysts incorporating 1-methylphospholane, the ligand's structural features dictate the activity and selectivity in catalytic transformations such as cross-coupling and hydroformylation reactions. nih.govntu.ac.uk

Key Structural and Electronic Parameters

The catalytic behavior of 1-methylphospholane is primarily governed by its electronic and steric profile.

Electronic Effects : 1-Methylphospholane is an electron-donating alkylphosphine. The phosphorus atom's lone pair of electrons coordinates to the metal center, increasing its electron density. This property is crucial in many catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, a more electron-rich metal center facilitates the initial oxidative addition step, which can often be rate-limiting. nih.gov The strong electron-donor ability of such ligands can promote the formation of highly reactive catalyst species. nih.gov

Steric Effects : The steric bulk of a phosphine ligand plays a critical role in determining the coordination number of the metal complex and the selectivity of the reaction. nih.govresearchgate.net The five-membered, saturated phospholane ring, along with the methyl substituent on the phosphorus atom, creates a specific and relatively rigid steric environment.

In cross-coupling reactions , bulky ligands can favor the formation of monoligated L₁Pd(0) complexes, which are often the most catalytically active species, especially for challenging substrates like aryl chlorides. nih.gov

In hydroformylation , the steric properties of the phosphine ligand are a key factor in controlling the regioselectivity, i.e., the ratio of the linear (n) to the branched (iso) aldehyde product. ntu.ac.uku-tokyo.ac.jp While specific data for 1-methylphospholane is not detailed, in general, bulkier phosphine ligands on cobalt or rhodium catalysts tend to favor the formation of the linear aldehyde, which is often the more desired product. ntu.ac.uk

The tables below illustrate the general principles of how ligand properties influence catalytic outcomes in two major classes of reactions where phospholane ligands are employed.

Table 1: Structure-Activity Relationship in a Hypothetical Suzuki-Miyaura Cross-Coupling This table demonstrates how modifications to a phospholane ligand could influence the outcome of the coupling between an aryl chloride and a boronic acid, based on established principles of palladium catalysis. nih.gov

| Ligand | Electronic Property | Steric Bulk | Predicted Yield (%) | Rationale |

| 1-Methylphospholane | Strong Donor | Moderate | Good | Good balance of electron-donating ability to promote oxidative addition and moderate bulk. |

| 1-Phenylphospholane | Weaker Donor | Moderate | Moderate | Reduced electron-donating character of the phenyl group may slow the oxidative addition step. |

| 1-tert-Butylphospholane | Strong Donor | High | Excellent | Increased steric bulk can promote the formation of highly active monoligated Pd(0) species, enhancing catalytic activity. nih.gov |

| Triphenylphosphine (B44618) | Weak Donor | High | Low to Moderate | Often less effective for challenging substrates like aryl chlorides due to lower electron-donating ability compared to alkylphosphines. |

Table 2: Structure-Activity Relationship in Propene Hydroformylation This table shows the expected influence of phosphine ligand structure on the regioselectivity (n/i ratio) of rhodium-catalyzed hydroformylation, based on general trends. ntu.ac.ukresearchgate.netu-tokyo.ac.jp

| Ligand | Electronic Parameter (ν(CO))¹ | Steric Parameter (Tolman Cone Angle, θ) | Predicted n/i Ratio | Rationale |

| 1-Methylphospholane | Low (Strong Donor) | ~130-140° (Est.) | Moderate to High | Alkylphosphines are strong donors and can provide good selectivity for the linear product. |

| Tri-n-butylphosphine | 2060.3 cm⁻¹ | 132° | ~8:1 | A classic bulky alkylphosphine ligand known to give good n/i ratios in the Shell process. ntu.ac.uku-tokyo.ac.jp |

| Triphenylphosphine | 2068.9 cm⁻¹ | 145° | High (~15:1) | The combination of steric bulk and electronic properties in rhodium systems leads to very high selectivity for the linear aldehyde. ntu.ac.uk |

| Trimethylphosphine | 2064.1 cm⁻¹ | 118° | Low | Smaller steric bulk allows for the formation of the branched isomer more easily. |

¹Lower carbonyl stretching frequency (ν(CO)) in Ni(CO)₃L complexes indicates a stronger electron-donating ligand.

These relationships highlight the importance of fine-tuning the ligand structure to achieve desired catalytic activity and selectivity. The rigid five-membered ring of the phospholane moiety, in particular, has been a successful structural motif in the development of highly effective ligands for asymmetric catalysis, such as the bis(phospholane) ligand DuPhos, where the constrained backbone leads to exceptional enantioselectivity. uit.nojst.go.jpjst.go.jp

Advanced Spectroscopic Characterization Methodologies for 1 Methylphospholane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1-Methylphospholane. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Analysis

Phosphorus-31 NMR is a particularly powerful tool for studying phosphorus-containing compounds like 1-Methylphospholane due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org This technique provides direct information about the electronic environment of the phosphorus atom. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus and its coordination number. windows.net

In 1-Methylphospholane, the phosphorus atom is in a trivalent state within a five-membered ring. The ³¹P NMR spectrum of 1-Methylphospholane would be expected to show a single resonance, reflecting the unique phosphorus environment. The specific chemical shift value provides a key diagnostic marker for the phospholane (B1222863) ring system. For instance, analysis of related phospholane derivatives has shown that the ³¹P chemical shift is influenced by the substituents on the phosphorus atom and the ring conformation. lookchem.combeilstein-journals.org While specific data for 1-Methylphospholane is not detailed in the provided results, the general principle remains that ³¹P NMR is indispensable for confirming the presence and electronic state of the phosphorus center. wikipedia.orgresearchgate.net

Table 1: Representative ³¹P NMR Data for Phospholane Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Phenylphospholane | CDCl₃ | -16.2 |

| 1-Benzylphospholane | CDCl₃ | -19.5 |

| 1-Methylphospholane-1-oxide (B3054056) | CDCl₃ | 49.8 |

Note: This table is illustrative and based on typical values for related compounds. Precise values for 1-Methylphospholane require specific experimental data.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of 1-Methylphospholane. slideshare.net

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (spin-spin coupling with neighboring nuclei). For 1-Methylphospholane, one would expect to see signals corresponding to the methyl protons and the protons on the phospholane ring. The protons on the ring carbons adjacent to the phosphorus atom (α-protons) and those on the next carbons (β-protons) would likely exhibit distinct chemical shifts and complex multiplicity due to coupling with each other and with the phosphorus atom.

The ¹³C NMR spectrum , often recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. careerendeavour.com This allows for a direct count of the carbon environments. In 1-Methylphospholane, signals for the methyl carbon and the two sets of ring carbons (α and β) would be expected. The chemical shifts of these carbons are influenced by their proximity to the phosphorus atom.

Table 2: Predicted ¹H and ¹³C NMR Data for 1-Methylphospholane

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| ¹H | P-CH₃ | ~1.0-1.5 | Doublet (due to JP-H) |

| ¹H | α-CH₂ | ~1.5-2.0 | Multiplet |

| ¹H | β-CH₂ | ~1.8-2.3 | Multiplet |

| ¹³C | P-CH₃ | ~15-25 | Singlet |

| ¹³C | α-CH₂ | ~25-35 | Singlet |

| ¹³C | β-CH₂ | ~20-30 | Singlet |

Note: These are predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms in 1-Methylphospholane. asahilab.co.jpuci.eduulethbridge.ca

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. libretexts.org In the COSY spectrum of 1-Methylphospholane, cross-peaks would be observed between the signals of the α- and β-protons on the phospholane ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. mdpi.com For 1-Methylphospholane, the HMQC/HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, and similarly for the α- and β-protons and their corresponding ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bu.edu.egulethbridge.ca

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of the molecular ion. bioanalysis-zone.comresearchgate.netthermofisher.com This high precision enables the calculation of the elemental formula of 1-Methylphospholane (C₅H₁₁P), distinguishing it from other compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Table 3: Theoretical Exact Mass for 1-Methylphospholane

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₅H₁₁P | ¹²C, ¹H, ³¹P | 102.0626 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), the molecular ion can fragment into smaller, characteristic ions. acdlabs.com The analysis of this fragmentation pattern provides valuable structural information. libretexts.orglibretexts.orgyoutube.com For 1-Methylphospholane, characteristic fragmentation pathways could include:

Loss of the methyl group: This would result in a fragment ion corresponding to the phospholane ring cation.

Cleavage of the phospholane ring: Rupture of the C-C or C-P bonds within the ring can lead to various smaller fragment ions. The stability of the resulting carbocations and phosphorus-containing fragments will dictate the prominent peaks in the mass spectrum. libretexts.org

Loss of ethylene (B1197577): A retro-Diels-Alder-type fragmentation could potentially lead to the loss of an ethylene molecule from the phospholane ring.

The observed fragmentation pattern serves as a fingerprint for the molecule, and its interpretation, often aided by comparison with spectral databases, can confirm the structure of 1-Methylphospholane.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. uol.debruker.com By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal, detailed three-dimensional structural information can be obtained. uol.de

Single Crystal X-ray Diffraction for Absolute Structure Determination

While a crystallographic information file for the free ligand 1-methylphospholane is not prominently available in open-access databases, structural data for its derivatives provide critical insights into the geometry of the phospholane ring. crystallography.netugr.es For instance, the structure of 1-tert-Butyl-2-methylphospholane-borane has been resolved, showcasing the conformation of the substituted phospholane ring. iucr.org In such a derivative, the five-membered ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. The analysis of complexes, such as those involving 3-benzyl-1-methylphospholane, further confirms the puckered nature of the phospholane ring system upon coordination to a metal center. researchgate.net

The data obtained from SC-XRD experiments on these related compounds are vital for establishing the fundamental stereochemical properties of the 1-methylphospholane moiety.

Table 1: Representative Crystallographic Data for a 1-Methylphospholane Derivative (1-tert-Butyl-2-methylphospholane-borane)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₂₂BP | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pna2₁ | iucr.org |

| a (Å) | 13.438 | ugr.es |

| b (Å) | 6.666 | ugr.es |

| c (Å) | 18.203 | ugr.es |

| α (°) | 90 | ugr.es |

| β (°) | 101.9 | ugr.es |

| γ (°) | 90 | ugr.es |

Note: This data is for a borane (B79455) adduct of a related phospholane, illustrating the type of structural information obtained via SC-XRD.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases within a bulk material. libretexts.orgmalvernpanalytical.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a microcrystalline powder. libretexts.orgwikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes. iza-structure.org

For 1-Methylphospholane, if prepared as a crystalline solid, PXRD would be the primary method for confirming its phase purity. The experimental pattern would be compared against a reference pattern, either calculated from single-crystal data or from a standard database. malvernpanalytical.com This comparison allows for the identification of the bulk material and the detection of any crystalline impurities. While specific PXRD patterns for 1-Methylphospholane are not widely published, the methodology is standard for the characterization of any new crystalline organophosphorus compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making it an excellent tool for functional group identification and structural analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tuwien.ac.at It is particularly effective for identifying the functional groups present in a molecule. libretexts.org In the IR spectrum of 1-Methylphospholane, specific absorption bands corresponding to the vibrations of its constituent parts are expected.

Computational studies on hundreds of phosphorus-bearing molecules provide a basis for predicting these spectral features. researchgate.netarxiv.org The spectrum of 1-Methylphospholane would be characterized by C-H stretching vibrations from the methyl group and the methylene (B1212753) (CH₂) groups of the ring, typically appearing in the 2850-3000 cm⁻¹ region. libretexts.orgnobraintoosmall.co.nz The various C-H bending or scissoring modes would be found between 1470 and 1350 cm⁻¹. libretexts.org The vibrations involving the phosphorus atom, specifically the P-C stretching modes, are expected at lower frequencies, providing a key indicator for the phospholane structure. tandfonline.comtandfonline.com

Table 2: Expected Characteristic Infrared Absorption Bands for 1-Methylphospholane

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2960 - 2850 | Medium-Strong | C-H stretching (alkyl CH₃ & CH₂) |

| 1470 - 1450 | Medium | C-H bending (CH₂ scissoring) |

| 1375 - 1350 | Medium | C-H bending (CH₃ rock) |

| ~1100 - 900 | Medium-Strong | P-C stretching |

Raman Spectroscopy for Molecular Vibrational Modes